molecular formula C18H13Cl2F3N2S B2872004 5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 1226439-41-3

5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2872004
CAS No.: 1226439-41-3
M. Wt: 417.27
InChI Key: PKNUHSRCXCWUES-UHFFFAOYSA-N
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Description

The compound 5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole (hereafter referred to as Compound A) is a tri-substituted imidazole derivative with distinct functional groups at positions 1, 2, and 5 of the imidazole core (Figure 1).

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-ethylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N2S/c1-2-26-17-24-10-16(11-6-7-14(19)15(20)8-11)25(17)13-5-3-4-12(9-13)18(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNUHSRCXCWUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The dichlorophenyl, ethylthio, and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific reaction conditions to ensure the correct positioning of the substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Features:

  • Position 1 : A 3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing properties and enhances lipophilicity.
  • Position 5 : A 3,4-dichlorophenyl group, adding steric bulk and electron-withdrawing characteristics.

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Potential Applications
Compound A 1: 3-(CF₃)phenyl
2: Ethylsulfanyl
5: 3,4-Cl₂phenyl
C₁₈H₁₄Cl₂F₃N₂S 430.28 High lipophilicity, electron-withdrawing groups Kinase inhibition, chemosensors (inferred)
BF00277
()
1: 3-(CF₃)phenyl
2: Ethylsulfanyl
5: 4-Brphenyl
C₁₈H₁₄BrF₃N₂S 427.28 Bromine substitution enhances halogen bonding Material science, pharmacology
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole
()
1: H
2: 2-(CF₃)phenyl
4,5: Phenyl
C₂₂H₁₅F₃N₂ 376.36 Planar aromatic system Ligand for metal complexes
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
()
1: 3,5-(OCH₃)phenyl
4,5: CH₃
2: Phenyl
C₂₀H₂₁N₂O₂ 321.40 Methoxy groups enhance polarity Chemosensors for transition metals
Key Observations:
  • Electron-Withdrawing Groups : Compound A and BF00277 share a 3-(trifluoromethyl)phenyl group, which improves stability and binding affinity in hydrophobic pockets compared to methoxy or methyl groups .
  • Thioether vs. Aryl Groups : The ethylsulfanyl group in Compound A may offer better metabolic stability than aryl substituents (e.g., 2-(CF₃)phenyl in ), which are prone to oxidation .
Key Findings:
  • Kinase Inhibition Potential: The trifluoromethyl and dichlorophenyl groups in Compound A resemble SB203580’s fluorophenyl and pyridyl substituents, suggesting possible kinase-targeting activity .

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